BenchChemオンラインストアへようこそ!

6-Bromo-2-chloro-1,7-naphthyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Procure 6-Bromo-2-chloro-1,7-naphthyridine (CAS 1246554-46-0) as a privileged synthetic intermediate for medicinal chemistry. Its orthogonally reactive C6-Br and C2-Cl substitution pattern enables chemoselective, programmable derivatization—e.g., Suzuki-Miyaura coupling at C6 followed by nucleophilic aromatic substitution at C2—unachievable with mono-halogenated analogs. This precise reactivity is critical for constructing diverse 1,7-naphthyridine-based kinase inhibitor libraries targeting PIP4K2A and p38α MAPK, as well as antiparasitic scaffolds against Trypanosoma cruzi and Leishmania species. Available in high purity (98%) for reliable, scalable route development.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 1246554-46-0
Cat. No. B1383557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-1,7-naphthyridine
CAS1246554-46-0
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=CN=C(C=C21)Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-7-3-5-1-2-8(10)12-6(5)4-11-7/h1-4H
InChIKeyASOJHTIMHODYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-1,7-naphthyridine (CAS 1246554-46-0) Procurement Guide: Core Structure, Purity Specifications, and Research Utility


6-Bromo-2-chloro-1,7-naphthyridine (CAS 1246554-46-0) is a halogenated heteroaromatic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol. It features a 1,7-naphthyridine core—a privileged scaffold in medicinal chemistry for targeting ATP-binding pockets of kinases and phosphodiesterases—substituted with bromine at the 6-position and chlorine at the 2-position . This compound is commercially available as a research chemical with reported purity specifications of 95% to 98% from various suppliers . Its primary utility lies in serving as a versatile synthetic intermediate, enabling chemoselective functionalization for the construction of diverse, biologically relevant naphthyridine derivatives .

Why 6-Bromo-2-chloro-1,7-naphthyridine Cannot Be Substituted with Generic Analogs: The Critical Role of Orthogonal Halogenation for Chemoselective Derivatization


In-class naphthyridine compounds cannot be freely interchanged due to the precise substitution pattern dictating both synthetic utility and potential biological target engagement. The presence of two distinct halogen atoms—bromine at C6 and chlorine at C2—on the 1,7-naphthyridine core provides a unique opportunity for orthogonal functionalization. This chemoselectivity is absent in mono-halogenated analogs (e.g., 2-chloro-1,7-naphthyridine or 6-bromo-1,7-naphthyridine) or analogs with different halogen positions (e.g., 5-bromo-1,7-naphthyridine). The C6-bromo substituent is more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C2-chloro group can be engaged in alternative transformations or retained as a handle for subsequent modifications, enabling a programmable sequence of derivatizations not achievable with simpler analogs . This specific substitution pattern is critical for researchers executing multi-step syntheses targeting kinase inhibitor scaffolds (e.g., PIP4K2A, p38 MAPK) and other bioactive naphthyridine libraries [1].

Quantitative Evidence for 6-Bromo-2-chloro-1,7-naphthyridine Differentiation: Key Comparative Data for Scientific Selection


Orthogonal Halogenation for Chemoselective Derivatization vs. Mono-Halogenated Analogs

6-Bromo-2-chloro-1,7-naphthyridine possesses two distinct halogen handles (C6-Br and C2-Cl), enabling sequential, chemoselective functionalization. This is in direct contrast to mono-halogenated analogs like 2-chloro-1,7-naphthyridine (CAS 35192-05-3) or 6-bromo-1,7-naphthyridine, which offer only a single site for derivatization . The C6-bromo substituent is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective arylation or vinylation at this position. The C2-chloro group can be subsequently engaged in alternative transformations, such as nucleophilic aromatic substitution, or retained for further elaboration [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

1,7-Naphthyridine Scaffold as a Privileged Kinase Inhibitor Core: Quantitative QSAR Model Performance

The 1,7-naphthyridine core, which defines the scaffold of the target compound, has been established as a privileged structure for kinase inhibition, particularly against PIP4K2A. A recent QSAR study developed machine learning models to predict the PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. The support vector machine (SVM) model demonstrated high predictive performance with an RTR (R² for training) value of 0.9845 and a QEX (Q² for external validation) value of 0.8793 [1]. This strong quantitative structure-activity relationship validates the scaffold's utility for rational inhibitor design, supporting the procurement of 6-bromo-2-chloro-1,7-naphthyridine as a key building block for developing novel PIP4K2A inhibitors.

Kinase Inhibition QSAR Modeling Drug Discovery

In Vivo Efficacy of 1,7-Naphthyridine Derivatives in Inflammation Models: Oral ED50 Quantification

The 1,7-naphthyridine scaffold has demonstrated significant in vivo efficacy as a p38α MAP kinase inhibitor. In an acute murine model of inflammation, a series of 1,7-naphthyridine 1-oxides reduced LPS-induced TNFα production with an oral ED50 of 0.5 mg/kg when dosed 1.5 hours prior to LPS administration [1]. Furthermore, oral efficacy was demonstrated in a chronic model of adjuvant arthritis in rats with established disease, showing an ED50 of less than 1 mg/kg [1]. These in vivo data establish a quantitative benchmark for the therapeutic potential of 1,7-naphthyridine-based compounds, supporting the procurement of 6-bromo-2-chloro-1,7-naphthyridine as a precursor for synthesizing and optimizing novel p38α MAP kinase inhibitors.

Inflammation p38 MAP Kinase In Vivo Pharmacology

Antiparasitic Activity of Chlorinated 1,7-Naphthyridines: IC50 Quantification Against Trypanosoma cruzi and Leishmania amazonensis

Chlorinated 1,7-naphthyridines have demonstrated antiparasitic activity against both Trypanosoma cruzi and Leishmania amazonensis. In a study evaluating a series of chlorinated 1,7- and 1,8-naphthyridines, the most active compound (compound 10) exhibited IC50 values of 8.6 μM against L. amazonensis promastigotes and 20.4 μM against T. cruzi epimastigotes [1]. This study establishes a quantitative activity baseline for the 1,7-naphthyridine scaffold in antiparasitic applications, supporting the procurement of halogenated 1,7-naphthyridine intermediates like 6-bromo-2-chloro-1,7-naphthyridine for the synthesis and optimization of novel antiparasitic agents.

Antiparasitic Trypanosoma cruzi Leishmania amazonensis

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-chloro-1,7-naphthyridine Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Procure 6-Bromo-2-chloro-1,7-naphthyridine as a key intermediate for constructing diverse libraries of 1,7-naphthyridine-based kinase inhibitors. The orthogonal C6-Br and C2-Cl handles enable sequential derivatization, such as Suzuki-Miyaura coupling at C6 followed by nucleophilic aromatic substitution at C2, to efficiently explore structure-activity relationships targeting kinases like PIP4K2A [1] and p38α MAPK [2].

Process Chemistry: Development of Scalable Synthetic Routes

Utilize 6-Bromo-2-chloro-1,7-naphthyridine in the development of robust, scalable synthetic routes to complex naphthyridine derivatives. The chemoselective reactivity of the C6-bromo group in cobalt-catalyzed cross-couplings with organomagnesium and organozinc reagents [3] provides a reliable and efficient method for introducing diverse aryl and alkyl groups, facilitating process optimization and scale-up.

Antiparasitic Drug Discovery: Lead Optimization for Chagas Disease and Leishmaniasis

Incorporate 6-Bromo-2-chloro-1,7-naphthyridine into medicinal chemistry campaigns aimed at developing novel treatments for Chagas disease and leishmaniasis. The established antiparasitic activity of chlorinated 1,7-naphthyridines [4] provides a rational basis for synthesizing and evaluating new derivatives based on this scaffold to improve potency and selectivity against Trypanosoma cruzi and Leishmania species.

Chemical Biology: Development of Selective Chemical Probes

Employ 6-Bromo-2-chloro-1,7-naphthyridine as a starting material for the synthesis of potent and selective chemical probes targeting the kinase PIP4K2A. The high predictive accuracy of QSAR models for this scaffold [1] can guide the rational design of probes with optimized binding affinity and selectivity, enabling the interrogation of PIP4K2A's role in cancer and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.